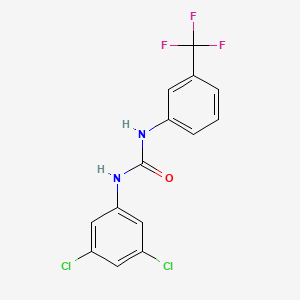
1-(3,5-Dichloro-phenyl)-3-(3-trifluoromethyl-phenyl)-urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3,5-Dichloro-phenyl)-3-(3-trifluoromethyl-phenyl)-urea is a synthetic organic compound characterized by the presence of dichlorophenyl and trifluoromethylphenyl groups attached to a urea moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,5-Dichloro-phenyl)-3-(3-trifluoromethyl-phenyl)-urea typically involves the reaction of 3,5-dichloroaniline with 3-trifluoromethylphenyl isocyanate. The reaction is usually carried out in an inert solvent such as dichloromethane or toluene under controlled temperature conditions to ensure the formation of the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve optimized reaction conditions, including the use of catalysts and continuous flow reactors to enhance yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the final product.
Analyse Chemischer Reaktionen
Types of Reactions
1-(3,5-Dichloro-phenyl)-3-(3-trifluoromethyl-phenyl)-urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro or hydroxyl derivatives, while reduction may produce amine derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Wirkmechanismus
The mechanism of action of 1-(3,5-Dichloro-phenyl)-3-(3-trifluoromethyl-phenyl)-urea involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1-(3,5-Dichloro-phenyl)-3-phenyl-urea
- 1-(3,5-Dichloro-phenyl)-3-(4-trifluoromethyl-phenyl)-urea
- 1-(3,5-Dichloro-phenyl)-3-(3-chlorophenyl)-urea
Uniqueness
1-(3,5-Dichloro-phenyl)-3-(3-trifluoromethyl-phenyl)-urea is unique due to the presence of both dichlorophenyl and trifluoromethylphenyl groups, which may confer distinct chemical and biological properties compared to similar compounds
Eigenschaften
CAS-Nummer |
1651-12-3 |
|---|---|
Molekularformel |
C14H9Cl2F3N2O |
Molekulargewicht |
349.1 g/mol |
IUPAC-Name |
1-(3,5-dichlorophenyl)-3-[3-(trifluoromethyl)phenyl]urea |
InChI |
InChI=1S/C14H9Cl2F3N2O/c15-9-5-10(16)7-12(6-9)21-13(22)20-11-3-1-2-8(4-11)14(17,18)19/h1-7H,(H2,20,21,22) |
InChI-Schlüssel |
MAEABYYIFWFTEG-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC(=C1)NC(=O)NC2=CC(=CC(=C2)Cl)Cl)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(2E)-5-benzyl-2-[(2E)-(2-chlorobenzylidene)hydrazinylidene]-3-phenyl-1,3-thiazolidin-4-one](/img/structure/B11969780.png)
![2-{[5-(4-tert-butylphenyl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-fluorophenyl)acetamide](/img/structure/B11969786.png)
![2-({5-[(4-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)-N'-[(E)-(3-methylthiophen-2-yl)methylidene]acetohydrazide](/img/structure/B11969794.png)
![isobutyl (2E)-7-methyl-2-(4-nitrobenzylidene)-3-oxo-5-(2-thienyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11969796.png)
![methyl 4-[(E)-{[3-(2-methylphenyl)-5-thioxo-1,5-dihydro-4H-1,2,4-triazol-4-yl]imino}methyl]benzoate](/img/structure/B11969808.png)

![2-Benzyl-3-methyl-1-(octadecylamino)pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B11969819.png)
![N'-[(E)-1-(2-Chlorophenyl)ethylidene]-2-{[4-ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-YL]sulfanyl}acetohydrazide](/img/structure/B11969823.png)
![1-(2-Methylphenyl)-3-[3-(trifluoromethyl)phenyl]urea](/img/structure/B11969826.png)
![N-(3,4-dimethoxyphenyl)-2-{[3-(4-methylphenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B11969829.png)

![N-(3-{[5-(4-methylphenyl)thieno[2,3-d]pyrimidin-4-yl]oxy}phenyl)acetamide](/img/structure/B11969839.png)
![methyl (2E)-2-[4-(allyloxy)benzylidene]-7-methyl-3-oxo-5-(2-thienyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11969852.png)
